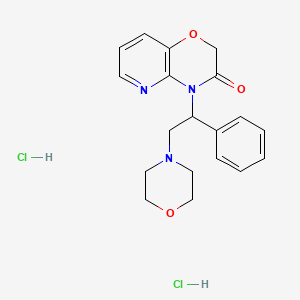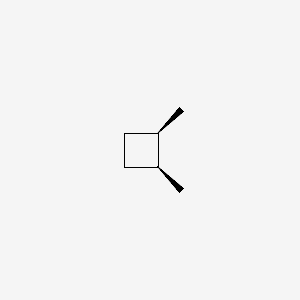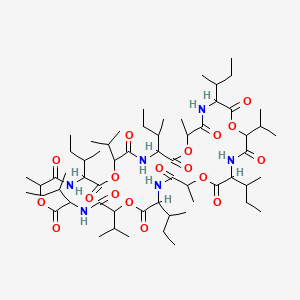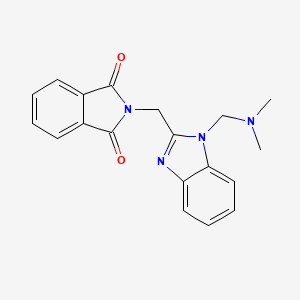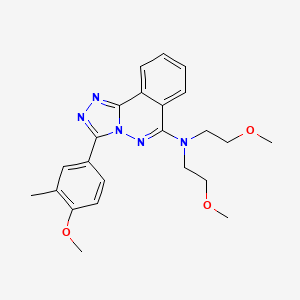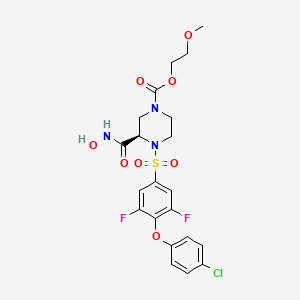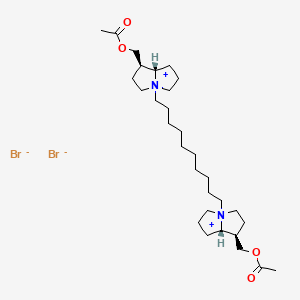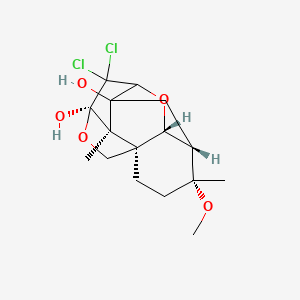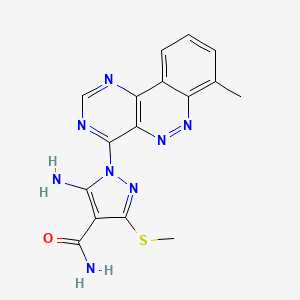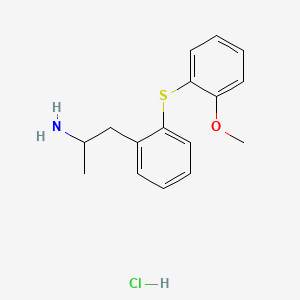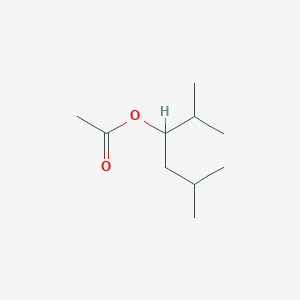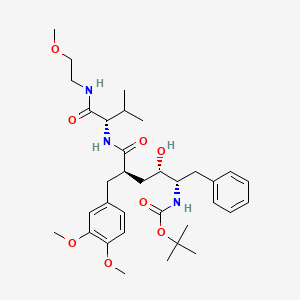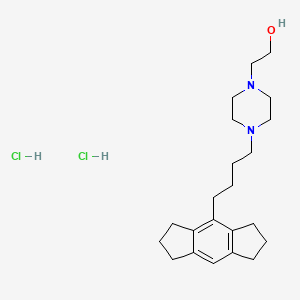
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride is a chemical compound with a complex structure.
準備方法
The synthesis of 1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride involves multiple steps. The synthetic routes typically include the reaction of piperazine with ethanol and subsequent modifications to introduce the hexahydro-s-indacen-4-yl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share a similar core structure but differ in their substituents.
Ethanolamines: These compounds have a similar ethanolamine group but differ in their additional functional groups.
Indane derivatives: These compounds share a similar indane structure but differ in their substituents
特性
CAS番号 |
80761-12-2 |
|---|---|
分子式 |
C22H36Cl2N2O |
分子量 |
415.4 g/mol |
IUPAC名 |
2-[4-[4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H34N2O.2ClH/c25-16-15-24-13-11-23(12-14-24)10-2-1-7-22-20-8-3-5-18(20)17-19-6-4-9-21(19)22;;/h17,25H,1-16H2;2*1H |
InChIキー |
OMKHLNXGFCCENZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)CCCCN4CCN(CC4)CCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


